3-(Cyclobutylamino)propan-1-ol
Overview
Description
“3-(Cyclobutylamino)propan-1-ol” is a chemical compound with the molecular formula C7H15NO . It is also known as N-Cyclobutyl-3-amino-1-propanol or CBAP. It is a chiral compound and exists as two enantiomers, R and S.
Synthesis Analysis
While specific synthesis methods for “3-(Cyclobutylamino)propan-1-ol” were not found in the search results, it’s worth noting that CBAP has been used as a reagent in the synthesis of different chirally pure compounds due to its unique stereochemistry.Molecular Structure Analysis
The molecular structure of “3-(Cyclobutylamino)propan-1-ol” consists of a total of 32 bonds . There are 13 non-H bond(s), 5 rotatable bond(s), 1 four-membered ring(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Scientific Research Applications
Synthesis and Biological Evaluation
Antifungal Compounds : A study by Zambrano-Huerta et al. (2019) focused on synthesizing 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives with significant antifungal activity against Candida spp. strains. These compounds, related in structure to "3-(Cyclobutylamino)propan-1-ol," showed promising results in combating fungal infections without high toxicity levels (Zambrano-Huerta et al., 2019).
Src Kinase Inhibition and Anticancer Activity : Sharma et al. (2010) developed a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives as Src kinase inhibitors, highlighting their potential in cancer treatment. One of these compounds exhibited potent inhibitory activity against Src kinase, suggesting its use as a therapeutic agent in cancer treatment (Sharma et al., 2010).
Chemical Synthesis and Properties
Synthesis of Arylamino-Purines : Ciszewski et al. (2006) described a practical synthesis of 2-Arylamino-6-alkylaminopurines, starting from 2,6-dichloropurine and involving cyclobutylamine in one of the steps. This process underlines the versatility of compounds similar to "3-(Cyclobutylamino)propan-1-ol" in synthesizing biologically active molecules (Ciszewski et al., 2006).
Non-Purine Xanthine Oxidase Inhibitors : A study by Šmelcerović et al. (2013) evaluated cyclodidepsipeptides, including 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione, for their xanthine oxidase inhibitory activity. This research is relevant to understanding how structurally related compounds could serve as potential treatments for conditions like gout or other inflammatory diseases (Šmelcerović et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-(cyclobutylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-2-5-8-7-3-1-4-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXVHIMSXWXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.